Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate
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Overview
Description
Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is a heterocyclic compound with the molecular formula C9H5BrFNO3. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoxazoles, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate: Similar structure but lacks the fluorine atom.
6-bromo-5-methyl-1,3-benzoxazole: Similar structure but has a methyl group instead of a carboxylate ester
Uniqueness
Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5BrFNO3 |
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Molecular Weight |
274.04 g/mol |
IUPAC Name |
methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C9H5BrFNO3/c1-14-9(13)6-7(11)4(10)2-5-8(6)15-3-12-5/h2-3H,1H3 |
InChI Key |
YOZFARNUXOBTJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1F)Br)N=CO2 |
Origin of Product |
United States |
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